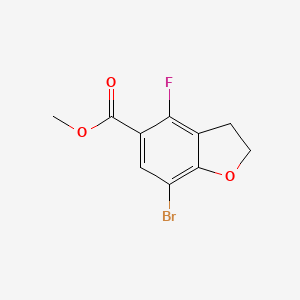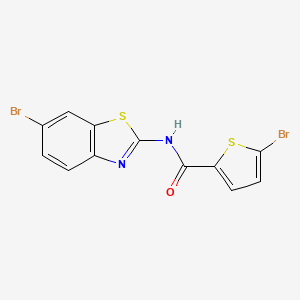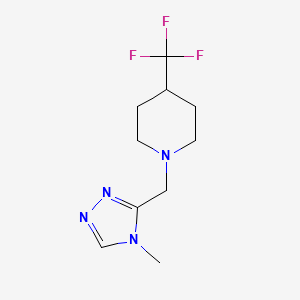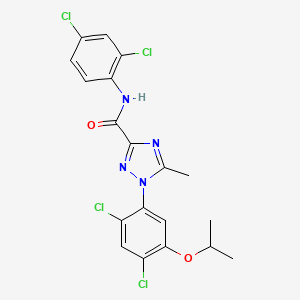
Methyl 7-bromo-4-fluoro-2,3-dihydrobenzofuran-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 7-bromo-4-fluoro-2,3-dihydrobenzofuran-5-carboxylate is a synthetic organic compound belonging to the benzofuran family. . This particular compound features a bromine atom at the 7-position, a fluorine atom at the 4-position, and a methyl ester group at the 5-position of the benzofuran ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-bromo-4-fluoro-2,3-dihydrobenzofuran-5-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,3-dihydrobenzofuran, which can be obtained through the cyclization of o-hydroxyacetophenones under basic conditions.
Fluorination: The fluorine atom is introduced at the 4-position using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Types of Reactions:
Substitution Reactions: The bromine and fluorine atoms in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The benzofuran ring can be subjected to oxidation and reduction reactions, resulting in the formation of different oxidation states and reduced forms.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide are applied.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the benzofuran ring.
Reduction Products: Reduced forms of the benzofuran ring.
Hydrolysis Product: The corresponding carboxylic acid.
科学研究应用
Methyl 7-bromo-4-fluoro-2,3-dihydrobenzofuran-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of methyl 7-bromo-4-fluoro-2,3-dihydrobenzofuran-5-carboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to specific receptors, modulating their signaling pathways.
Pathways Involved: The compound affects various biochemical pathways, including those involved in cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Methyl 7-bromo-2,3-dihydrobenzofuran-5-carboxylate: Lacks the fluorine atom at the 4-position.
Methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate: Lacks the bromine atom at the 7-position.
Methyl 7-bromo-4-chloro-2,3-dihydrobenzofuran-5-carboxylate: Contains a chlorine atom instead of a fluorine atom at the 4-position.
Uniqueness: The presence of both bromine and fluorine atoms in methyl 7-bromo-4-fluoro-2,3-dihydrobenzofuran-5-carboxylate imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .
属性
IUPAC Name |
methyl 7-bromo-4-fluoro-2,3-dihydro-1-benzofuran-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO3/c1-14-10(13)6-4-7(11)9-5(8(6)12)2-3-15-9/h4H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOWHSGDCLLDTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C2C(=C1F)CCO2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 1-((4-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2882218.png)

![N-(1-Aminospiro[3.3]heptan-3-yl)-2-(trifluoromethyl)pyrimidine-5-carboxamide;hydrochloride](/img/structure/B2882220.png)
![{2-[(4-Methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2882221.png)

![5-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrole](/img/structure/B2882224.png)
![3-[4-oxo-4-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)butyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2882228.png)

![N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2882233.png)
![N-(4-acetamidophenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2882237.png)
![3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

![N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclobutanecarboxamide](/img/structure/B2882240.png)
